molecular formula C72H60O4Si5 B12829906 Tetrakis(triphenylsilyl) orthosilicate

Tetrakis(triphenylsilyl) orthosilicate

Cat. No.: B12829906
M. Wt: 1129.7 g/mol
InChI Key: NAAZPDFYSSSVCN-UHFFFAOYSA-N
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Description

Tetrakis(triphenylsilyl) orthosilicate is a silicon-based compound with four triphenylsilyl (Si(C₆H₅)₃) groups bonded to a central silicon atom. These properties likely influence its reactivity, solubility, and applications in advanced materials, such as high-performance coatings or precursors for specialized silica matrices.

Properties

Molecular Formula

C72H60O4Si5

Molecular Weight

1129.7 g/mol

IUPAC Name

tetrakis(triphenylsilyl) silicate

InChI

InChI=1S/C72H60O4Si5/c1-13-37-61(38-14-1)77(62-39-15-2-16-40-62,63-41-17-3-18-42-63)73-81(74-78(64-43-19-4-20-44-64,65-45-21-5-22-46-65)66-47-23-6-24-48-66,75-79(67-49-25-7-26-50-67,68-51-27-8-28-52-68)69-53-29-9-30-54-69)76-80(70-55-31-10-32-56-70,71-57-33-11-34-58-71)72-59-35-12-36-60-72/h1-60H

InChI Key

NAAZPDFYSSSVCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O[Si](O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)(O[Si](C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)O[Si](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrakis(triphenylsilyl) orthosilicate can be synthesized through the reaction of orthosilicic acid with triphenylsilyl chloride in the presence of a base such as pyridine. The reaction typically proceeds as follows:

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Comparison with Similar Compounds

The following comparison focuses on orthosilicate derivatives with varying substituents, highlighting how structural differences impact physical properties, reactivity, and industrial applications.

Substituent Effects on Physical Properties

Compound Name Molecular Formula Substituent Type Molecular Weight (g/mol) Boiling Point (°C) Solubility Key Properties
Tetraethyl orthosilicate (TEOS) C₈H₂₀O₄Si Ethyl 208.33 168–169 Miscible in alcohols High reactivity, fast hydrolysis
Tetraisopropyl orthosilicate C₁₂H₂₈O₄Si Isopropyl 264.43 185 Organic solvents Moderate steric hindrance
Tetrakis(2-butoxyethyl) orthosilicate C₂₀H₄₄O₈Si 2-butoxyethyl 440.7 290 Soluble in esters Slow hydrolysis, crosslinking agent
Tetrakis(hexafluoroisopropyl) orthosilicate C₁₂H₄O₄F₂₄Si Hexafluoroisopropyl 696.20 N/A Hydrophobic Thermal/chemical resistance
Tetrakis(4-methylphenyl) orthosilicate C₂₈H₂₈O₄Si 4-methylphenyl 456.61 N/A Non-polar solvents High logP (7.64), HPLC applications
Tetrakis(2-ethylhexyl) orthosilicate C₃₂H₆₈O₄Si 2-ethylhexyl 568.95 N/A Lipophilic High viscosity, plasticizer

Key Observations :

  • Steric Hindrance : Bulky substituents (e.g., triphenylsilyl, 2-ethylhexyl) reduce hydrolysis rates and increase thermal stability. For example, Tetrakis(2-butoxyethyl) orthosilicate hydrolyzes slowly, making it suitable for controlled crosslinking in coatings .
  • Hydrophobicity : Fluorinated (e.g., hexafluoroisopropyl) and aromatic substituents (e.g., 4-methylphenyl) enhance hydrophobicity. This property is critical in water-repellent coatings or chromatography .
  • Molecular Weight : Larger substituents increase molecular weight, affecting viscosity and solubility. Tetrakis(hexafluoroisopropyl) orthosilicate (MW 696.20) is ideal for high-temperature applications .
Tetraethyl Orthosilicate (TEOS)
  • Reactivity : Rapid hydrolysis under acidic or basic conditions, forming silica gels.
  • Applications : Sol-gel processes, semiconductor manufacturing, and catalyst supports .
Tetrakis(2-butoxyethyl) Orthosilicate
  • Reactivity: Hydrolyzes to release butanol, enabling gradual silanol formation.
  • Applications : Adhesives, sealants, and dielectric binders in electronics due to controlled reactivity .
Tetrakis(hexafluoroisopropyl) Orthosilicate
  • Reactivity : Fluorine atoms reduce polarity and increase chemical inertness.
  • Applications : Specialty coatings requiring resistance to solvents and extreme temperatures .
Aromatic Derivatives (e.g., 4-methylphenyl)
  • Reactivity : Aromatic rings stabilize the structure, slowing hydrolysis.
  • Applications : HPLC stationary phases and hydrophobic polymer matrices .

Unique Attributes of Tetrakis(triphenylsilyl) Orthosilicate

  • Steric Hindrance : Triphenylsilyl groups would impose greater steric bulk than cyclohexyl or butoxyethyl substituents, further reducing hydrolysis rates.
  • Electronic Effects : Aromatic rings may enhance UV stability and electron delocalization, useful in optoelectronic materials.
  • Applications: Potential use in high-performance resins, encapsulants, or as a precursor for nanostructured silica with tailored porosity.

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